11-[Methyl(phenyl)amino]undecan-1-OL
Description
11-[Methyl(phenyl)amino]undecan-1-OL is a functionalized long-chain alcohol featuring a methyl(phenyl)amino substituent at the 11th carbon of an undecanol backbone. The compound combines a hydrophobic alkyl chain with a polar hydroxyl group and a tertiary amine moiety (N-methyl-N-phenyl), enabling diverse interactions such as hydrogen bonding, π-π stacking, and surface adhesion.
Properties
CAS No. |
144978-07-4 |
|---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
11-(N-methylanilino)undecan-1-ol |
InChI |
InChI=1S/C18H31NO/c1-19(18-14-10-9-11-15-18)16-12-7-5-3-2-4-6-8-13-17-20/h9-11,14-15,20H,2-8,12-13,16-17H2,1H3 |
InChI Key |
AQXNJZLDLMCAGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCCCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[Methyl(phenyl)amino]undecan-1-OL typically involves the reaction of undecanol with methyl(phenyl)amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
11-[Methyl(phenyl)amino]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives .
Scientific Research Applications
11-[Methyl(phenyl)amino]undecan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 11-[Methyl(phenyl)amino]undecan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of undecanol derivatives allows for tailored applications. Below is a comparative analysis of 11-[Methyl(phenyl)amino]undecan-1-OL with key analogs:
Table 1: Structural and Functional Comparison of Undecanol Derivatives
Key Comparisons
- Functional Group Diversity: The methyl(phenyl)amino group in the target compound introduces aromaticity and tertiary amine character, contrasting with the simpler methylamino group in 11-(methylamino)undecan-1-ol . Trichlorosilyl-substituted derivatives (e.g., 11-(trichlorosilyl)undecan-1-ol) exhibit superior surface reactivity, enabling covalent bonding to hydroxylated substrates for self-assembled monolayers (SAMs) . In contrast, the methyl(phenyl)amino group may favor non-covalent interactions.
- Collision Cross-Section (CCS): 11-(methylamino)undecan-1-ol has a predicted CCS of 151.8 Ų ([M+H]+), reflecting its compact linear structure . The bulkier methyl(phenyl)amino substituent in the target compound would likely increase CCS due to steric effects, though experimental data is unavailable.
- Applications: Surface Chemistry: Trichlorosilyl derivatives are pivotal in photolithography and polymer brush patterning , whereas the target compound’s amine and hydroxyl groups may suit biofunctionalized surfaces or drug delivery systems. Material Science: The aromatic-rich 11-[Pentakis-(4-propylphenylethynyl)phenyloxy]undecan-1-ol () demonstrates utility in liquid crystals, suggesting that the methyl(phenyl)amino analog could similarly align in ordered phases.
- Synthetic Flexibility: Ligand exchange strategies (e.g., methoxide substitution in 11-(acetylthio)undecan-1-ol derivatives) highlight the adaptability of undecanol backbones for introducing diverse functional groups . The methyl(phenyl)amino substituent could be incorporated via analogous nucleophilic substitution or reductive amination.
Biological Activity
11-[Methyl(phenyl)amino]undecan-1-OL, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a long hydrocarbon chain with a methyl(phenyl)amino group and a hydroxyl group. Its molecular formula is , with a molecular weight of approximately 273.42 g/mol. The presence of both hydrophobic (alkyl chain) and hydrophilic (hydroxyl group) components suggests potential interactions with biological membranes and proteins.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, and certain fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Antioxidant Activity
The compound has been investigated for its antioxidant properties . In vitro assays showed that it scavenges free radicals effectively, which may help mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory effects . In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Membrane Interaction : The hydrophobic alkyl chain facilitates insertion into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition : The amino group may interact with active sites of enzymes involved in inflammation or microbial metabolism.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antimicrobial potential.
Case Study 2: Antioxidant Activity
A study assessing the antioxidant capacity used DPPH radical scavenging assays. Results showed an IC50 value of 25 µg/mL, suggesting that the compound is a potent antioxidant compared to standard antioxidants like ascorbic acid.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H27N |
| Molecular Weight | 273.42 g/mol |
| Antimicrobial MIC | 32 µg/mL (against S. aureus) |
| Antioxidant IC50 | 25 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
